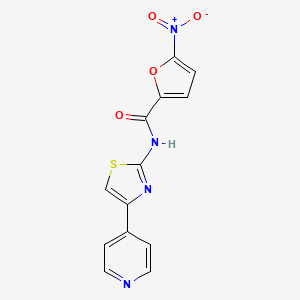

5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)furan-2-carboxamide, also known as PBTZ169, is a novel compound that has shown promising results in the field of tuberculosis research. It was first synthesized in 2011 by a team of researchers led by Prof. Clifton E. Barry III at the National Institute of Allergy and Infectious Diseases (NIAID), part of the National Institutes of Health (NIH) in the United States.

科学的研究の応用

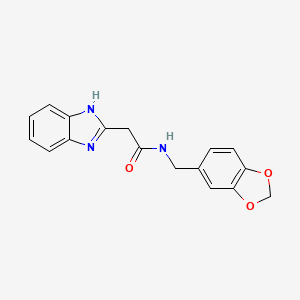

Antitumor Activities of Imidazole Derivatives

Imidazole derivatives, including compounds with nitro groups, have been extensively reviewed for their antitumor activities. These structures are interesting for the synthesis of new antitumor drugs and compounds with diverse biological properties. The exploration of bis(2-chloroethyl)amino derivatives of imidazole and related compounds has shown that some have progressed to preclinical testing stages, indicating their potential in cancer treatment strategies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

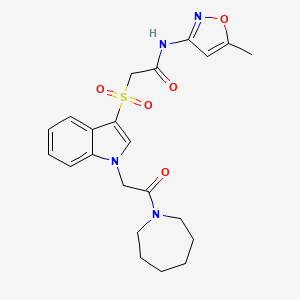

Role of Nitrothiazole Compounds in Disease Treatment

Nitrothiazole compounds, closely related to the chemical structure , have been identified for their broad applications in treating infectious conditions and diseases. Nitazoxanide, a nitrothiazole, exhibits antiprotozoal, anthelmintic, and antiviral activities against a variety of bacteria, parasites, and viruses. Its mechanism involves interference with the pyruvate-ferredoxin oxidoreductase enzyme, highlighting the compound's importance against bacterial and viral infections (Bharti, C., Sharma, S., Goswami, N., Sharma, H., Rabbani, S., & Kumar, S., 2021).

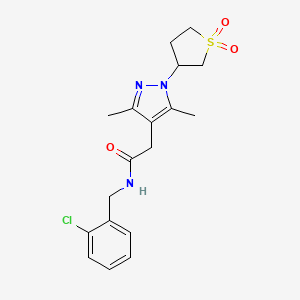

Bioactive Compounds with Furan and Thienyl Substituents

The role of furan and thiophene derivatives in drug design emphasizes the importance of such structures in medicinal chemistry. These compounds, including those with furan-2-yl and thien-2-yl substituents, are pivotal in the development of nucleobase, nucleoside analogues, and bioactive molecules with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review of these compounds underscores their utility in creating optimized drugs for various therapeutic areas (Ostrowski, T., 2022).

作用機序

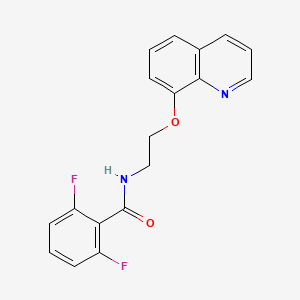

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

特性

IUPAC Name |

5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4S/c18-12(10-1-2-11(21-10)17(19)20)16-13-15-9(7-22-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBVRMMQZJTHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B2801598.png)

![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801601.png)

![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)

![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2801611.png)